molecular formula C14H10BrN5O3 B3726057 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone

5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No. B3726057
M. Wt: 376.16 g/mol
InChI Key: SWGJLDYIAXIWHU-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as BNIPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 5-bromo-2-hydroxy-3-nitrobenzaldehyde and 1H-benzimidazole, and has shown promise as a tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone involves its ability to bind to specific targets within cells, such as proteins or DNA. When bound to these targets, 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone fluoresces, allowing researchers to visualize and study the target in question. This fluorescence can be used to measure changes in protein conformation, enzyme activity, and other cellular processes.
Biochemical and physiological effects:
5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is binding to. For example, when bound to DNA, 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone can cause changes in DNA conformation and stability, leading to alterations in gene expression. When bound to proteins, 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone can affect protein-protein interactions, leading to changes in enzyme activity and other cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone in lab experiments is its high sensitivity and specificity for certain targets. This allows researchers to study specific processes with high precision and accuracy. However, one limitation of using 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential for toxicity, as it can interfere with normal cellular processes if used in excess or under inappropriate conditions.

Future Directions

There are many potential future directions for research involving 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone. One area of interest is the development of new methods for synthesizing and modifying this compound, allowing for greater flexibility in its use as a research tool. Another area of interest is the development of new applications for 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone, such as in the study of disease processes or drug development. Overall, 5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone has shown great promise as a tool for studying a wide range of biological processes, and is likely to continue to be an important research tool in the years to come.

Scientific Research Applications

5-bromo-2-hydroxy-3-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone has been used extensively in scientific research as a fluorescent probe for studying a variety of biological processes, including protein-protein interactions, enzyme activity, and DNA binding. This compound has also been used to study the effects of various drugs on cellular processes, and has shown promise as a tool for drug discovery and development.

properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromo-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O3/c15-9-5-8(13(21)12(6-9)20(22)23)7-16-19-14-17-10-3-1-2-4-11(10)18-14/h1-7,21H,(H2,17,18,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGJLDYIAXIWHU-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.